molecular formula C19H20N4O2 B2491544 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 941894-96-8

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No. B2491544
CAS RN: 941894-96-8
M. Wt: 336.395
InChI Key: KYPFMRTZLUZWMG-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities. They are known for their antimicrobial, antifungal, and anticancer properties among others. The specific structure of "(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea" suggests it could have interesting chemical reactivity and biological activity due to its quinazolinone core and substituted urea moiety.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid derivatives or their amides with various reagents to form the quinazolinone core. For example, Saravanan et al. (2015) reported the synthesis of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, showcasing the versatility in modifying the quinazolinone structure to achieve potential antimicrobial activities (Saravanan, Alagarsamy, & Prakash, 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate, followed by the addition of (E)-3-phenylprop-2-en-1-amine and subsequent cyclization to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "phenyl isocyanate", "(E)-3-phenylprop-2-en-1-amine" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate in the presence of a suitable catalyst to form the corresponding urea derivative.", "Step 2: Addition of (E)-3-phenylprop-2-en-1-amine to the urea derivative and subsequent cyclization to form the final product, (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] }

CAS RN

941894-96-8

Molecular Formula

C19H20N4O2

Molecular Weight

336.395

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-phenylurea

InChI

InChI=1S/C19H20N4O2/c1-2-3-13-23-17(15-11-7-8-12-16(15)21-19(23)25)22-18(24)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H2,20,22,24)

InChI Key

KYPFMRTZLUZWMG-OQKWZONESA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.